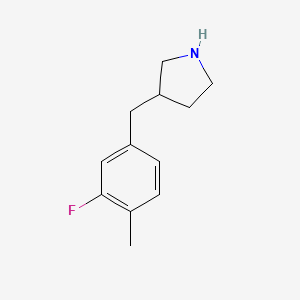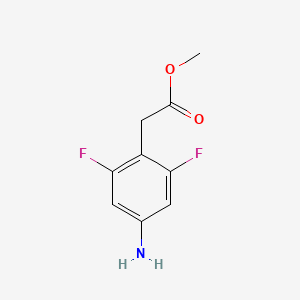
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of Intermediate: 3-amino-4-methyl-1H-pyrazole is reacted with acetic anhydride to form an intermediate compound.
Amidation: The intermediate is then reacted with propylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as temperature and pH control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It may be used as an intermediate in the synthesis of other chemical compounds or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide is unique due to its specific structural features and functional groups. The presence of the propyl group distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-(3-amino-4-methylpyrazol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C9H16N4O/c1-3-4-11-8(14)6-13-5-7(2)9(10)12-13/h5H,3-4,6H2,1-2H3,(H2,10,12)(H,11,14) |
InChI-Schlüssel |
UDIFKEKDVOXCLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)CN1C=C(C(=N1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)
![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)




![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)



